(2R,4S)-2-(Trifluoromethyl)piperidin-4-OL
Overview
Description
“(2R,4S)-2-(Trifluoromethyl)piperidin-4-OL” is a chemical compound with the molecular formula C6H10F3NO . It has a molecular weight of 169.14 . The compound is also known as rac-(2R,4S)-2-(trifluoromethyl)piperidin-4-ol hydrochloride .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H10F3NO.ClH/c7-6(8,9)5-3-4(11)1-2-10-5;/h4-5,10-11H,1-3H2;1H/t4-,5+;/m1./s1 . This code provides a detailed description of the molecule’s structure, including its stereochemistry.Physical and Chemical Properties Analysis
“this compound” is a powder that can be stored at room temperature .Scientific Research Applications
Synthesis of Piperidine Alkaloids
A study conducted by Bariau et al. (2006) demonstrates the diastereoselective synthesis of trifluoro-substituted analogues of piperidine alkaloids, including (2R,4S)-2-(Trifluoromethyl)piperidin-4-OL. The synthesis process involves two to four steps from 2-trifluoromethyl keto-protected 4-piperidones, prepared by an intramolecular Mannich-type reaction. This research highlights the potential of this compound in the creation of complex piperidine structures (Bariau et al., 2006).
Stereochemistry in Piperidine Synthesis
Etayo et al. (2007) explored the enantiopure synthesis of cis-and trans-1,2,4-trisubstituted piperidines, which involved the use of (2R,4S)-2-[(S)-1,2-dibenzyloxyethyl]-4-[2-(diphenylmethoxy)ethyl]-1-[(S)-1-phenylethyl]piperidines. The research emphasizes the importance of stereochemistry in the synthesis of piperidine derivatives and the utility of this compound in such processes (Etayo et al., 2007).
Piperidinol Analogs with Anti-tuberculosis Activity
A study by Sun et al. (2009) involved the discovery and synthesis of piperidinol analogs, including variants of this compound, for their potential application in treating tuberculosis. Their work identified novel compounds with significant anti-tuberculosis activity, although further in vivo testing indicated side effects that precluded their advancement. This research sheds light on the therapeutic potential of this compound derivatives in combating tuberculosis (Sun et al., 2009).
Exploration of Antidepressant Activities
Kumar et al. (2004) researched compounds derived from this compound for their antidepressant activities. Their study involved synthesizing and characterizing several 1-(substituted phenoxy)-3-{[4-(4-trifluoromethyl) phenoxy] piperidin-1-yl} propan-2-ols, evaluating their effects on behavior and potential antidepressant properties. This research highlights the potential use of this compound in the development of antidepressant drugs (Kumar et al., 2004).
Ring Expansion Synthesis
Rioton et al. (2015) presented a method for synthesizing 3-substituted 2-(trifluoromethyl)piperidines by ring expansion of (trifluoromethyl)prolinols, which include this compound. Their approach highlighted the regio- and diastereoselective ring opening of (trifluoromethyl)aziridinium intermediates. This study underscores the importance of this compound in the synthesis of structurally diverse piperidine derivatives (Rioton et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
(2R,4S)-2-(trifluoromethyl)piperidin-4-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO/c7-6(8,9)5-3-4(11)1-2-10-5/h4-5,10-11H,1-3H2/t4-,5+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFGDTYUQGCQBE-CRCLSJGQSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CC1O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H](C[C@H]1O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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